3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Description
3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a sulfanyl (-SH) group at position 3 and two trifluoroethoxy (-OCH₂CF₃) groups at positions 2 and 5. Its molecular formula is C₁₁H₇F₆NO₂S, with an approximate molecular weight of 331.17 g/mol. This compound is of interest in pharmaceutical and agrochemical research, particularly in conjugation chemistry and targeted drug design.
Properties
IUPAC Name |
3-sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2S/c12-10(13,14)4-19-7-1-2-8(21)9(6(7)3-18)20-5-11(15,16)17/h1-2,21H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVOELPUFWBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,6-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the bis(trifluoroethoxy) derivative. This intermediate is then subjected to thiolation to introduce the sulfanyl group, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
The compound serves as a building block in the synthesis of more complex pharmaceutical molecules. Its structure allows for modifications that can lead to the development of new drug candidates targeting various diseases .
2. Biological Studies:
3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile is utilized in biological research to study enzyme interactions and protein-ligand binding. The trifluoroethoxy groups enhance lipophilicity, facilitating cellular penetration and interaction with biological targets .
3. Agrochemical Development:
In agriculture, this compound is explored for its potential applications in developing agrochemicals with enhanced efficacy and stability. Its unique properties may contribute to the design of pesticides or herbicides that are more effective against specific pests or diseases .
4. Material Science:
Due to its high thermal stability and resistance to chemical degradation, this compound is also investigated for use in specialty chemicals and materials. These applications can include coatings or additives that require robust performance under extreme conditions .
Case Studies
Case Study 1: Antimalarial Drug Development
Research has indicated that compounds similar to this compound are being explored as potential antimalarial agents. The incorporation of trifluoromethyl groups into drug candidates has shown promise in enhancing their efficacy against malaria parasites .
Case Study 2: Enzyme Inhibition Studies
Studies focusing on enzyme inhibition have utilized this compound to explore its effects on various biological pathways. The ability of the sulfanyl group to interact with thiol-containing enzymes has been a focal point in understanding its biochemical implications .
Mechanism of Action
The mechanism of action of 3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4)
- Molecular Formula: C₁₁H₆BrF₆NO₂
- Molecular Weight : 378.07 g/mol .
- Key Differences :
- Substituent at Position 3 : Bromine (Br) replaces the sulfanyl (-SH) group.
- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or SNAr), whereas the sulfanyl group participates in thiol-specific reactions (e.g., disulfide formation or Michael additions).
- Stability : The brominated analog is less prone to oxidation compared to the sulfanyl variant, which requires inert storage conditions to prevent oxidation to disulfides.
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity .
Table 1: Structural and Functional Comparison
| Property | 3-Sulfanyl-2,6-bis(trifluoroethoxy)benzonitrile | 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile |
|---|---|---|
| Substituent (Position 3) | -SH | -Br |
| Molecular Weight | ~331.17 g/mol | 378.07 g/mol |
| Reactivity | Thiol-specific, oxidation-prone | Nucleophilic substitution |
| Solubility | Moderate in polar aprotic solvents | Low in water, high in organic solvents |
| Applications | Conjugation chemistry, drug synthesis | Intermediate in cross-coupling reactions |
Lansoprazole-Related Compounds (e.g., 3-Sulfanylpyridine Derivatives)
highlights compounds like 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole , which share structural motifs with the target compound:
- Trifluoroethoxy Groups : Enhance metabolic stability and electron-withdrawing effects, common in proton pump inhibitors (PPIs) like lansoprazole .
- Sulfanyl Functionality : Facilitates covalent binding to biological targets (e.g., H⁺/K⁺ ATPase in PPIs).
- Contrast : Unlike 3-sulfanylbenzonitrile derivatives, lansoprazole analogs incorporate benzimidazole and pyridine rings, broadening their pharmacological scope .
General Trends in Fluorinated Benzonitriles
- Trifluoroethoxy Groups :
- Nitrile Group :
- Enhances polarity, improving solubility in dimethylformamide (DMF) or acetonitrile.
- Serves as a hydrogen bond acceptor, influencing molecular interactions .
Biological Activity
3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, also known as 3-mercapto-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, is a chemical compound with the molecular formula and a molecular weight of approximately 331.23 g/mol. This compound has garnered attention due to its unique structural properties and potential biological activities.
Structural Information
- Molecular Formula :
- Molecular Weight : 331.23 g/mol
- CAS Number : 959057-83-1
- InChIKey : YENVOELPUFWBQO-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Density | 1.42 g/cm³ |
| Boiling Point | 305.9 °C |
| Melting Point | 115-117 °C |
| Flash Point | 138.8 °C |
These properties suggest that the compound is stable under standard conditions but may require careful handling due to potential toxicity.
The biological activity of this compound is not extensively documented in the literature; however, its structural features suggest several potential mechanisms of action:
- Antioxidant Activity : The presence of the sulfanyl group may contribute to antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : The trifluoroethoxy groups could enhance lipophilicity, potentially allowing the compound to interact with various enzymes involved in metabolic pathways.
Study on Antioxidant Properties
A study examining similar compounds in the same class indicated potential antioxidant activities. The results suggested that modifications in the chemical structure could lead to enhanced efficacy in scavenging reactive oxygen species (ROS).
Enzyme Interaction Studies
Research involving related benzonitrile derivatives has shown that these compounds can inhibit specific enzymes linked to cancer progression. While direct studies on this compound are lacking, it is hypothesized that similar interactions may occur.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential antioxidant and enzyme inhibition |
| 3-Mercapto-4-(trifluoromethyl)benzonitrile | Antioxidant properties noted |
| 4-(Trifluoromethyl)benzylthiol | Enzyme inhibition observed |
Q & A
Basic: What are the key structural features of 3-Sulfanyl-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, and how do they influence its chemical reactivity?
Answer:
The compound features a benzonitrile core substituted with two 2,2,2-trifluoroethoxy groups at positions 2 and 6, and a sulfanyl (-SH) group at position 3. The trifluoroethoxy groups introduce strong electron-withdrawing effects due to the trifluoromethyl moiety, which polarizes the aromatic ring and enhances electrophilic substitution reactivity. The sulfanyl group can act as a nucleophile or participate in hydrogen bonding, influencing interactions in catalytic or biological systems. Structural characterization via -NMR and -NMR is critical to confirm regiochemistry, as misplacement of substituents (e.g., in analogs like 2,6-bis(trifluoroethoxy)benzonitrile ) can drastically alter properties.
Advanced: What methodological challenges arise in synthesizing this compound, and how can competing side reactions be mitigated?
Answer:
Synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions. The trifluoroethoxy groups are typically introduced first via reaction of 2,6-difluorobenzonitrile with sodium trifluoroethoxide under anhydrous conditions. The sulfanyl group is then added at position 3 using a thiolating agent (e.g., NaSH or HS). Key challenges include:
- Regioselectivity : Competing substitution at positions 2/6 vs. 3 can occur. Using sterically hindered bases (e.g., LDA) or low temperatures (−78°C) improves selectivity .
- Oxidation of -SH : The sulfanyl group is prone to oxidation to sulfonyl (-SO-) during purification. Work under inert atmospheres and use reducing agents (e.g., ascorbic acid) to stabilize intermediates .
- Byproduct formation : Trace impurities like sulfones or disulfides can be minimized via HPLC purification with C18 columns and acetonitrile/water gradients .
Basic: How can spectroscopic techniques distinguish this compound from its structural analogs?
Answer:
- -NMR : The two trifluoroethoxy groups produce a distinct triplet (δ −70 to −75 ppm, ) due to coupling with adjacent fluorines. Analogs lacking symmetry (e.g., 3-fluoro-5-methoxyphenylacetonitrile ) show split signals.
- IR Spectroscopy : The nitrile stretch (C≡N) appears at ~2230 cm, while the sulfanyl group’s S-H stretch is weak but detectable at ~2550 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 376.0231 (calculated for CHFNOS). Fragmentation patterns differentiate it from analogs like lansoprazole-related sulfoxides .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of the sulfanyl group in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model the sulfanyl group’s nucleophilicity and orbital interactions. Key findings include:
- Electrophilic Aromatic Substitution : The sulfanyl group’s lone pairs activate the para position of the aromatic ring, favoring reactions with electrophiles (e.g., nitration).
- Metal Coordination : The sulfur atom binds transition metals (e.g., Pd in Suzuki coupling), but trifluoroethoxy groups may sterically hinder coordination. Solvent effects (e.g., DMF vs. THF) modulate reactivity, as shown in analogs like 3-[(trifluoromethyl)sulfanyl]benzonitrile .
- Hydrogen Bonding : Molecular dynamics simulations reveal that the -SH group forms stable interactions with polar solvents (e.g., DMSO), impacting solubility and reaction rates .
Basic: What are the stability considerations for storing this compound, and how should degradation products be analyzed?
Answer:
The compound is light- and moisture-sensitive. Storage recommendations:
- Temperature : −20°C in amber vials under argon.
- Degradation Pathways : Hydrolysis of the nitrile to amide (in acidic conditions) or oxidation of -SH to disulfides/sulfonates.
- Analysis : Monitor via LC-MS with a phenyl-hexyl column. Degradation products like 3-sulfonyl derivatives (m/z +32 compared to parent) are identifiable using reference standards from related benzimidazole impurities .
Advanced: How does the electronic configuration of this compound influence its potential as a ligand in catalysis?
Answer:
The electron-withdrawing trifluoroethoxy groups create a π-deficient aromatic system, enhancing the sulfanyl group’s ability to donate electron density to metal centers. In Pd-catalyzed couplings, the compound acts as a bidentate ligand via the sulfur and nitrile groups. Comparative studies with 2,4,6-trifluorobenzonitrile show higher catalytic turnover for trifluoroethoxy-substituted analogs due to improved metal-ligand charge transfer. However, steric hindrance from the bulky substituents may limit application in large-scale reactions .
Basic: What synthetic precursors are commonly used to prepare this compound, and what purity thresholds are critical for intermediates?
Answer:
Key precursors:
- 2,6-Difluorobenzonitrile : Reacted with sodium trifluoroethoxide (purity >98% by GC) to install trifluoroethoxy groups .
- 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile : Undergoes thiolation via Buchwald-Hartwig coupling with NaSH (99% purity, anhydrous).
Intermediates must be >95% pure (HPLC) to avoid side reactions. Residual solvents (e.g., THF) are monitored via -NMR and kept below 0.1% .
Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Discrepancies often arise from solvent effects or impurities. Resolution strategies:
- Standardized Conditions : Acquire -NMR spectra in CDCl at 25°C for direct comparison.
- Isotopic Labeling : Use -labeled nitrile groups to clarify coupling patterns in crowded spectra.
- Crystallography : Single-crystal X-ray diffraction definitively assigns substituent positions, as demonstrated for analogs like 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
